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molecular formula C9H12O2 B051695 3-(4-Hydroxyphenyl)-1-propanol CAS No. 10210-17-0

3-(4-Hydroxyphenyl)-1-propanol

Cat. No. B051695
M. Wt: 152.19 g/mol
InChI Key: NJCVPQRHRKYSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115666B2

Procedure details

To a suspension of LiAlH4 (8.37 g, 220.6 mmol, 1.5 equiv) in THF (300 ml) was added dropwise a solution of 3-(4-hydroxyphenyl)propionic acid (25.0 g, 150 mmol, 1 equiv) in THF (50 ml) at rt and mixture stirred at 60° C. for 2 h. The reaction mixture was acidified with 1 N HCl, diluted with water, and extracted with EtOAc. The combined extracts were washed with water, saturated aqueous NaHCO3, brine and dried over MgSO4 and concentrated under vacuum to give a 3-(4-hydroxyphenyl)-1-propanol as a white solid (15.95 g, 69.9%).
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][C:16](O)=[O:17])=[CH:10][CH:9]=1.Cl>C1COCC1.O>[OH:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][OH:17])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8.37 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
mixture stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with water, saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 15.95 g
YIELD: PERCENTYIELD 69.9%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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